1-Bromo-3-fluoro-2-methyl-4-nitrobenzene

Übersicht

Beschreibung

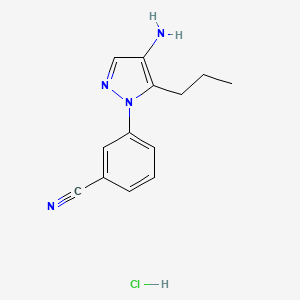

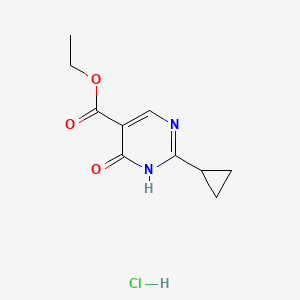

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is a compound with the CAS Number: 1806979-60-1 . It is an off-white solid with a molecular weight of 234.02 . The IUPAC name for this compound is 1-bromo-3-fluoro-2-methyl-4-nitrobenzene .

Molecular Structure Analysis

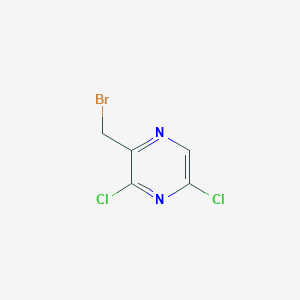

The InChI code for 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is an off-white solid . It has a molecular weight of 234.02 and a density of 1.7±0.1 g/cm3 . The boiling point is 269.7±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Polymer Solar Cells

A study by Fu et al. (2015) introduced a compound structurally similar to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene, used as a fluorescent inhibitor in polymer solar cells (PSCs). The incorporation of this inhibitor into the poly(3-hexylthiophene) and phenyl-C61-butyric acid methyl ester active layer significantly enhanced the power conversion efficiency (PCE) by over 57%. This improvement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, demonstrating the compound's potential in optimizing electronic properties for solar cell applications Fu et al., Organic Electronics, 2015.

Radiopharmaceutical Synthesis

Klok et al. (2006) detailed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radiopharmaceutical precursor, using a two-step reaction sequence that involved a compound structurally related to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene. This process highlights the compound's utility in synthesizing radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) Klok et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2006.

Vibrational Spectroscopy and Molecular Structure

Reddy and Rao (1994) conducted a vibrational spectroscopy study on trisubstituted benzenes, including derivatives similar to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene. By transferring force constants, they provided insights into the molecular structure and vibrational assignments of these compounds, essential for understanding their physicochemical properties and reactivity Reddy and Rao, Vibrational Spectroscopy, 1994.

Spectroscopy and Reactivity

Ernst et al. (2013) investigated the radical anions of p-BrC6H4NO2, a compound related to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene, in ionic liquids through voltammetric measurements. The study revealed that the radical anions exhibit unique reactivity patterns in ionic liquids, suggesting the influence of solvent media on the electronic properties of nitrobenzene derivatives Ernst et al., Physical Chemistry Chemical Physics, 2013.

Safety And Hazards

Zukünftige Richtungen

While specific future directions for this compound were not found in the search results, it’s worth noting that benzene derivatives are often used in the synthesis of various organic compounds . They have potential applications in many areas, including pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAYJKEQXTZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)